molecular formula C10H19N3O B1449188 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine CAS No. 1536773-73-5

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine

Cat. No.: B1449188
CAS No.: 1536773-73-5
M. Wt: 197.28 g/mol
InChI Key: AJBYMVBLVMTYAE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is defined by the following characteristics:

Property Value
IUPAC Name 1-(1-Pyrrolidinylcarbonyl)-3-piperidinylamine
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
CAS Registry Number 1536773-73-5
SMILES Notation NC1CN(C(N2CCCC2)=O)CCC1

The structure features a piperidine ring (six-membered amine) linked to a pyrrolidine ring (five-membered amine) via a carbonyl group. This hybrid architecture enables diverse reactivity and molecular interactions.

Historical Context and Discovery

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine emerged in the early 21st century as part of efforts to synthesize structurally complex amines for pharmaceutical applications. Its first documented synthesis likely involved coupling pyrrolidine-1-carbonyl chloride with piperidin-3-amine under Schotten-Baumann conditions. The compound’s CAS registration (1536773-73-5) in 2012 coincided with increased interest in piperidine-pyrrolidine hybrids for targeting neurological and metabolic disorders.

Significance in Heterocyclic Chemistry

Piperidine and pyrrolidine are foundational heterocycles in medicinal chemistry due to their presence in alkaloids and bioactive molecules. The integration of both rings in this compound offers unique advantages:

  • Conformational Flexibility : The carbonyl linker allows rotational freedom, enabling adaptation to biological targets.
  • Enhanced Binding Affinity : The tertiary amine in piperidine and secondary amine in pyrrolidine facilitate hydrogen bonding and ionic interactions.
  • Synthetic Versatility : The compound serves as a precursor for N-functionalized derivatives, such as Schiff bases or acylated analogs, useful in catalysis and drug design.

Recent studies highlight its role in synthesizing monoamine oxidase (MAO) inhibitors and kinase modulators, underscoring its pharmacological potential.

Research Objectives and Scope

Current research focuses on three key areas:

  • Synthetic Methodology : Optimizing routes like electroreductive cyclization to improve yield and scalability.
  • Structure-Activity Relationships (SAR) : Modifying substituents on the piperidine/pyrrolidine rings to enhance target selectivity.
  • Applications in Drug Discovery : Investigating its utility as a scaffold for central nervous system (CNS) agents and antimicrobials.

For example, hybrid structures combining piperidine and pyrrolidine have shown promise in α-glucosidase inhibition, a target for diabetes therapy.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBYMVBLVMTYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it can modulate the expression of genes involved in these processes, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It may bind to specific proteins or enzymes, altering their conformation and activity. This can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s effects at the molecular level are crucial for understanding its overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can also result in changes in cellular behavior, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s effects on these pathways can influence overall cellular metabolism, leading to changes in energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can also affect its function and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the compound’s role in cellular processes and its overall impact on cell function.

Biological Activity

1-(Pyrrolidine-1-carbonyl)piperidin-3-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrrolidine-1-carbonyl group at the nitrogen position. This structural configuration is crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol

Antibacterial Activity

Research indicates that certain derivatives of this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents against bacterial infections .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Notably, it has shown promising results in inhibiting the enzyme phosphoglycerate dehydrogenase (PHGDH), which is involved in serine biosynthesis—a pathway often exploited by cancer cells. The compound's activity was characterized using biochemical assays, revealing IC50 values in the low micromolar range, indicating potent inhibition .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with specific biological targets. The binding affinity to target enzymes is influenced by the compound's structural features, particularly the presence of the pyrrolidine moiety, which enhances hydrophobic interactions within the enzyme's active site .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the piperidine and pyrrolidine rings can significantly enhance or diminish activity. For instance, substituents that increase lipophilicity often correlate with improved binding affinity to target enzymes.
  • Potency Variations : Compounds with smaller cyclic structures generally exhibited higher potency compared to larger or more complex analogs. This trend emphasizes the importance of molecular size and shape in drug design .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, where derivatives showed MIC values ranging from 3.12 to 12.5 µg/mL, outperforming some conventional antibiotics .
  • Inhibition of PHGDH :
    • In another study focusing on cancer metabolism, derivatives were assessed for their ability to inhibit PHGDH in cellular models. The results indicated that modifications leading to increased hydrophobicity resulted in lower IC50 values, confirming their potential as anti-cancer agents .

Chemical Reactions Analysis

Nucleophilic Reactions at Amine Groups

The secondary amine (piperidin-3-amine) exhibits strong nucleophilicity due to reduced steric hindrance compared to acyclic amines . Key reactions include:

Table 1: Nucleophilic Reactions of the Piperidine Amine

Reaction TypeReagents/ConditionsProducts/OutcomesKey Findings
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃N-alkylated piperidine derivativesMethylation occurs selectively at the secondary amine .
Acylation Acetyl chloride, DIPEAN-acetylpiperidine derivativesAcylation proceeds at room temperature with >80% yields .
Sulfonylation Tosyl chloride, DMFN-sulfonylated piperidinesElectron-withdrawing groups enhance reaction rates.

The tertiary pyrrolidine amine shows limited reactivity in nucleophilic substitutions due to steric constraints but participates in protonation-deprotonation equilibria (pKa ~11.3) .

Acyl Transfer Reactions

The carbonyl group enables nucleophilic acyl substitutions and transfers:

Table 2: Reactivity at the Carbonyl Center

Reaction TypeReagents/ConditionsProducts/OutcomesMechanism Insights
Amide Hydrolysis 6M HCl, refluxPiperidin-3-amine + pyrrolidine carboxylic acidAcid-catalyzed cleavage of the amide bond .
Nucleophilic Attack Grignard reagents (RMgX), THFTertiary alcohol intermediatesLimited by steric hindrance from bicyclic system .
Reductive Amination NaBH₃CN, aldehydesN-alkylated derivativespH-dependent reaction (optimum pH 7–8) .

Hydrolysis Under Acidic/Basic Conditions

The amide bond shows differential stability:

Table 3: Hydrolysis Kinetics

ConditionsRate Constant (k, h⁻¹)Half-Life (t₁/₂)Major Products
6M HCl, 80°C0.15 ± 0.024.6 hPiperidin-3-amine hydrochloride
2M NaOH, 60°C0.04 ± 0.0117.3 hPyrrolidine carboxylate salt

Reductive Alkylation

The secondary amine participates in reductive alkylation cascades:

StepProcessConditionsYield (%)
1Imine formationAldehyde (RCHO), MeOH85–92
2Borohydride reductionNaBH₃CN, 0°C → RT78–84

This method enables the synthesis of N-branched derivatives for pharmacological screening .

Radical-Mediated Cyclization

Under oxidative conditions, the compound undergoes radical-based transformations:

Radical SourceCatalystProductsApplication
TEMPOFe(III)/H₂O₂Nitroxide-coupled bicyclic aminesSpin-labeling probes
AIBNCu(I)/DMSOFused heterocyclesLibrary synthesis

Mechanistic Considerations

  • Steric Effects : The bicyclic structure imposes significant steric hindrance, with reaction rates decreasing in the order: piperidine NH > carbonyl > pyrrolidine N .

  • Electronic Effects : Electron-withdrawing substituents on the pyrrolidine ring accelerate carbonyl reactivity by 2–3× .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution yields by 15–20% compared to THF .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine are best contextualized by comparing it to analogs with modifications to the carbonyl group, aromatic substituents, or amine positioning. Below is a detailed analysis supported by empirical

Structural Modifications and Binding Kinetics

  • Role of the Pyrrolidine-1-Carbonyl Group :
    Removal of the pyrrolidine-1-carbonyl group from related inhibitors (e.g., compounds 3 and 19 in ) resulted in reduced binding affinity to POP. This suggests the carbonyl group stabilizes interactions with enzyme active sites through hydrogen bonding or dipole interactions .
  • Comparison with 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS 886494-59-3): Substituting pyrrolidine with a chloropyridine ring introduces aromaticity and electron-withdrawing effects.

Aromatic vs. Aliphatic Substituents

  • 1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride (CAS 1249914-20-2) :
    Replacing the pyrrolidine-1-carbonyl group with a pyrimidine ring (C₉H₁₆Cl₂N₄, MW 251.16) introduces a planar heterocycle, altering solubility and target selectivity. This compound is commercially available but lacks reported binding data .

Amine Position and Functional Group Impact

  • 1-(Prop-2-yn-1-yl)piperidin-3-amine (CAS 1247503-99-6) :
    The propargyl group (C₈H₁₄N₂) introduces alkyne functionality, enabling click chemistry applications. This modification diverges from the pharmacological focus of the pyrrolidine-carbonyl derivative .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature
This compound C₁₀H₁₇N₃O 195.27 Not explicitly listed Pyrrolidine carbonyl, 3-amine
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C₁₁H₁₄ClN₃O 251.70 886494-59-3 Chloropyridine, 4-amine
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride C₉H₁₆Cl₂N₄ 251.16 1249914-20-2 Pyrimidine, dihydrochloride salt
1-(Thien-2-ylcarbonyl)piperidin-3-amine C₁₀H₁₅N₂OS 225.31 1114596-44-9 Thiophene carbonyl

Table 2: Functional and Pharmacological Comparison

Compound Name Target Enzyme/Receptor Binding Kinetics Commercial Availability
This compound Prolyl Oligopeptidase Slow-binding, direct inhibition Discontinued
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine Undisclosed Not reported Available
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride Undisclosed Not reported Available

Key Research Findings

Pyrrolidine-1-Carbonyl as a Critical Moiety : The pyrrolidine-1-carbonyl group in this compound enhances binding kinetics by providing rigidity and hydrogen-bonding capacity, as demonstrated in POP inhibition studies .

Impact of Aromatic Substituents : Chloropyridine and pyrimidine analogs exhibit altered electronic profiles but lack conclusive evidence of superior efficacy compared to the pyrrolidine variant .

Synthetic Accessibility : Many analogs (e.g., thiophene and propargyl derivatives) are synthetically tractable but prioritize functional group compatibility over target specificity .

Preparation Methods

Iridium-Catalyzed Azomethine Ylide Cycloaddition

A notable method involves the use of iridium catalysts to generate azomethine ylides from pyrrolidine derivatives. These ylides undergo cycloaddition reactions to form complex heterocyclic frameworks, which upon further functional group manipulations yield 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine. This approach is valued for its stereoselectivity and efficiency in constructing the core structure.

Amide Coupling Using HATU and Triethylamine

A widely used approach for synthesizing related piperidine-carbonyl compounds involves:

  • Reacting piperidin-3-amine or piperidin-4-one hydrochloride with a pyrrolidine-containing carboxylic acid derivative.
  • Employing the coupling reagent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of triethylamine.
  • The reaction is typically conducted in DMF at room temperature for several hours.
  • The product precipitates upon addition to cold water and is isolated by filtration.

This method can be adapted to prepare this compound by selecting appropriate starting materials.

Reductive Amination and Functional Group Transformations

Reductive amination is used to introduce the amino group at the 3-position of the piperidine ring. The general procedure involves:

  • Reacting the carbonyl intermediate with an amine source (e.g., ethyl piperidine-3-carboxylate hydrochloride).
  • Using sodium triacetoxyborohydride as a mild reducing agent.
  • Subsequent hydrolysis and amidation steps yield the target compound.

This sequence allows for precise installation of the amine functionality with high regio- and stereocontrol.

Multi-Step Synthesis Including Protection/Deprotection and Functionalization

More complex synthetic routes involve:

  • Protection of amine groups using Boc (tert-butoxycarbonyl) groups.
  • Spirocyclization reactions to form bicyclic intermediates.
  • Deprotection with trifluoroacetic acid (TFA).
  • Coupling with pyrrolidine carbonyl derivatives.
  • Reductive alkylation and acylation steps to diversify the final compound.

These strategies allow for the generation of libraries of derivatives related to this compound for biological screening.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield & Notes References
Iridium-catalyzed azomethine ylide cycloaddition Iridium catalyst, pyrrolidine derivatives Mild conditions, cycloaddition Efficient stereoselective synthesis
Amide coupling with HATU Piperidin-3-amine, pyrrolidine carboxylic acid, HATU, triethylamine Room temperature, DMF, 6 h High purity, direct isolation
Reductive amination Carbonyl intermediate, amine, sodium triacetoxyborohydride Mild, room temperature Controlled amine installation
Multi-step protection/deprotection and functionalization Boc protection, TFA deprotection, reductive alkylation, acylation Varied steps, mild to moderate conditions Enables derivative synthesis

Analytical and Structural Confirmation

  • NMR Spectroscopy : ^1H and ^13C NMR are routinely used to confirm the structure and purity of the synthesized compound.
  • Mass Spectrometry : Confirms molecular weight and molecular formula (C10H19N3O, 197.28 g/mol).
  • X-ray Crystallography : Occasionally employed for structural elucidation, especially for complex intermediates or derivatives.

Research Findings and Notes

  • The iridium-catalyzed method offers a novel approach to access azomethine ylides, which are versatile intermediates for cycloaddition reactions leading to the target compound.
  • Amide coupling using HATU is a robust and reproducible method favored in medicinal chemistry for its efficiency and mild conditions.
  • Reductive amination provides a strategic route to introduce amino groups with stereochemical control.
  • Multi-step synthetic routes allow for the generation of compound libraries for structure-activity relationship (SAR) studies.
  • The compound’s structural features, such as the piperidine ring linked via a carbonyl to pyrrolidine, are crucial for its biological activity and potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(pyrrolidine-1-carbonyl)piperidin-3-amine?

  • The compound is typically synthesized via acylative coupling reactions between piperidin-3-amine derivatives and activated pyrrolidine carbonyl intermediates. For example, TPTU/HOBt-mediated coupling (used in peptide chemistry) is effective for forming the amide bond . Alternatively, direct acylation of piperidin-3-amine with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Post-synthesis purification often involves column chromatography or recrystallization .

Q. What analytical techniques are standard for structural confirmation?

  • IR spectroscopy identifies characteristic amide C=O stretches (~1640–1680 cm⁻¹) and N–H bends. Mass spectrometry (GC-MS or LC-MS) confirms molecular weight, while elemental analysis validates purity. For crystalline derivatives, X-ray crystallography (using SHELX programs) resolves 3D conformation .

Q. What safety protocols are critical during handling?

  • Wear PPE (gloves, goggles) to avoid skin/eye contact. Use a fume hood to mitigate inhalation risks. In case of exposure:

  • Skin contact: Wash with soap/water; seek medical attention if irritation persists .
  • Inhalation: Move to fresh air; administer oxygen if necessary .
  • Ingestion: Do not induce vomiting; rinse mouth and consult a physician .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reaction solvent optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Catalyst screening: DMAP (4-dimethylaminopyridine) accelerates acylation.
  • Temperature control: Maintaining 0–5°C during coupling reduces side reactions.
  • Real-time monitoring: Use TLC or in-situ IR to track reaction progress .

Q. How to resolve discrepancies in NMR data for derivatives?

  • Dynamic effects: Rotamers in the amide bond can split signals. Use variable-temperature NMR to coalesce peaks.
  • Stereochemical ambiguity: Employ 2D NMR (NOESY, COSY) to confirm spatial relationships.
  • Cross-validation: Compare with computational models (DFT) or X-ray structures .

Q. What mechanistic insights exist for pyrrolidine-carbonyl coupling reactions?

  • The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic carbonyl carbon. Density functional theory (DFT) studies suggest a tetrahedral intermediate stabilized by electron-withdrawing groups on the carbonyl. Steric hindrance from substituents on pyrrolidine may slow kinetics .

Data Contradiction and Methodological Challenges

Q. How to address conflicting purity assessments between elemental analysis and LC-MS?

  • Scenario: Elemental analysis indicates >98% purity, but LC-MS shows minor impurities.
  • Resolution:

  • Impurity profiling: Use preparative HPLC to isolate impurities for structural identification.
  • Method sensitivity: LC-MS detects trace organics (e.g., unreacted starting materials), while elemental analysis is less sensitive to non-nitrogenous contaminants .

Q. Why do crystallography and computational models disagree on bond angles?

  • Crystal packing effects: X-ray structures reflect solid-state conformations influenced by lattice forces.
  • Solution vs. solid state: Gas-phase DFT models neglect solvent interactions. Use molecular dynamics (MD) simulations to account for solvation .

Comparative Methodological Table

Parameter Basic Approach Advanced Approach
Synthesis Monitoring TLC, melting point analysisIn-situ IR, reaction calorimetry
Structural Analysis IR, GC-MS2D NMR, X-ray crystallography
Purity Assessment Elemental analysisHigh-resolution LC-MS, HPLC-DAD
Mechanistic Study Kinetic experimentsDFT/MD simulations, isotopic labeling

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Pyrrolidine-1-carbonyl)piperidin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.